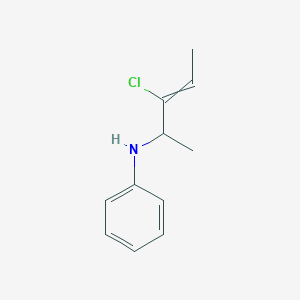
N-(3-Chloropent-3-en-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloropent-3-en-2-yl)aniline is an organic compound with the molecular formula C11H14ClN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 3-chloropent-3-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Chloropent-3-en-2-yl)aniline can be synthesized through a multi-step process involving the reaction of aniline with 3-chloropent-3-en-2-yl chloride. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and reduce the reaction time. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N-(3-Chloropent-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(3-chloropent-3-en-2-yl)nitrobenzene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield N-(3-chloropent-3-en-2-yl)cyclohexylamine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can yield N-(3-methoxypent-3-en-2-yl)aniline.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: N-(3-chloropent-3-en-2-yl)nitrobenzene.
Reduction: N-(3-chloropent-3-en-2-yl)cyclohexylamine.
Substitution: N-(3-methoxypent-3-en-2-yl)aniline.
科学的研究の応用
N-(3-Chloropent-3-en-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, such as cancer and neurological disorders.
Industry: It is used in the production of polymers and materials with specific properties, such as conductivity and thermal stability.
作用機序
The mechanism of action of N-(3-Chloropent-3-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In cell signaling, it can modulate the activity of receptors, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N-(3-Chloropropyl)aniline: Similar structure but with a shorter carbon chain.
N-(3-Chlorobut-3-en-2-yl)aniline: Similar structure but with a different carbon chain length.
N-(3-Chloropentyl)aniline: Similar structure but without the double bond.
Uniqueness
N-(3-Chloropent-3-en-2-yl)aniline is unique due to the presence of the 3-chloropent-3-en-2-yl group, which imparts specific chemical and physical properties. The double bond in the carbon chain allows for additional reactivity and functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
83703-57-5 |
|---|---|
分子式 |
C11H14ClN |
分子量 |
195.69 g/mol |
IUPAC名 |
N-(3-chloropent-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H14ClN/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h3-9,13H,1-2H3 |
InChIキー |
IYRYXUCRVICZHI-UHFFFAOYSA-N |
正規SMILES |
CC=C(C(C)NC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


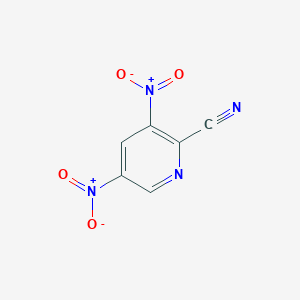
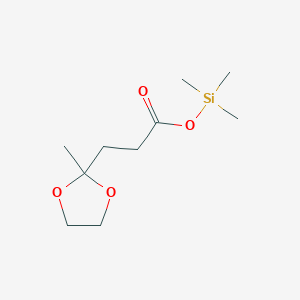
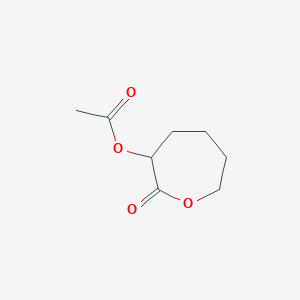
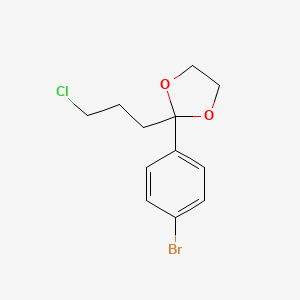

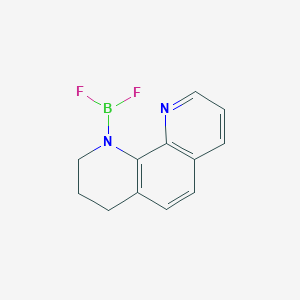

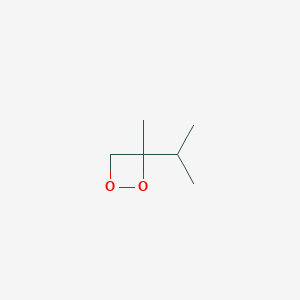
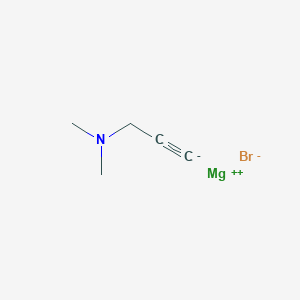
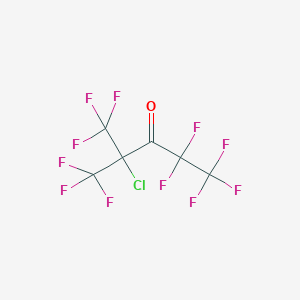
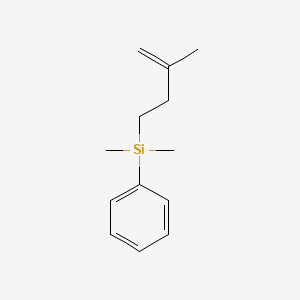
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
